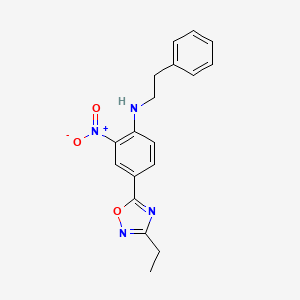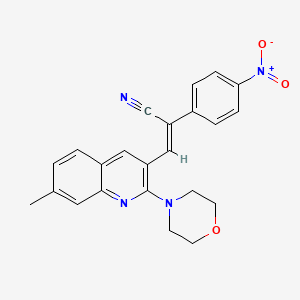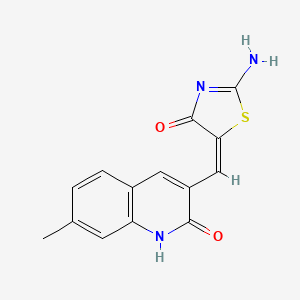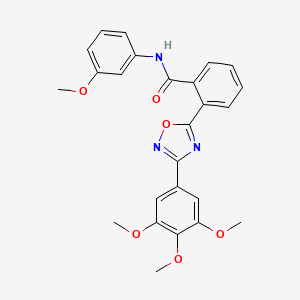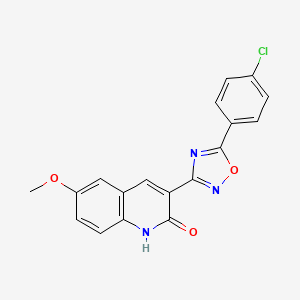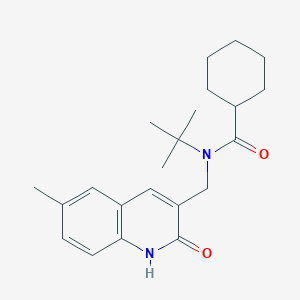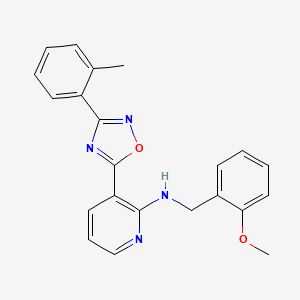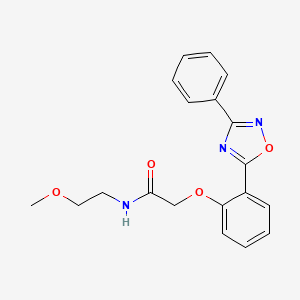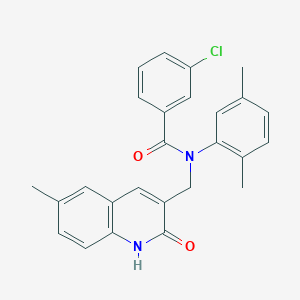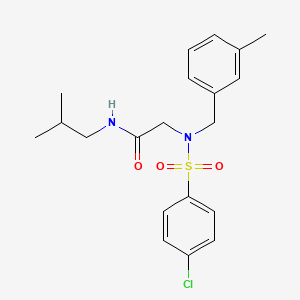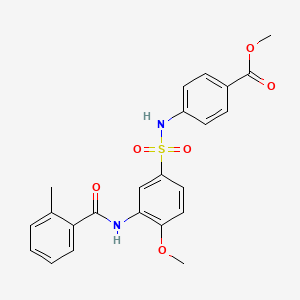
methyl 4-(4-methoxy-3-(2-methylbenzamido)phenylsulfonamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-methoxy-3-(2-methylbenzamido)phenylsulfonamido)benzoate is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as MMMPB, and it is a member of the sulfonamide family of compounds.
Mécanisme D'action
The mechanism of action of MMMPB is not fully understood. However, it is believed that MMMPB exerts its anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes such as cyclooxygenase-2 and matrix metalloproteinases. MMMPB has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
MMMPB has been shown to have both biochemical and physiological effects. Biochemically, MMMPB has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 and matrix metalloproteinases. Physiologically, MMMPB has been shown to have anti-inflammatory and anti-cancer properties. It has been shown to induce apoptosis in cancer cells and inhibit the growth of certain weeds.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MMMPB in lab experiments is its potential applications in various fields such as medicine, agriculture, and environmental sciences. MMMPB has been extensively studied and has shown promising results in various studies. However, one of the limitations of using MMMPB in lab experiments is its potential toxicity. MMMPB has been shown to be toxic to certain cell lines, and its toxicity needs to be further studied before it can be used in clinical trials.
Orientations Futures
There are several future directions for the study of MMMPB. One of the future directions is to further study its potential applications in medicine, agriculture, and environmental sciences. MMMPB has shown promising results in various studies, and further studies are needed to fully understand its potential applications. Another future direction is to study the toxicity of MMMPB in more detail. MMMPB has been shown to be toxic to certain cell lines, and its toxicity needs to be further studied before it can be used in clinical trials. Finally, future studies should focus on developing more efficient and cost-effective synthesis methods for MMMPB.
Méthodes De Synthèse
MMMPB can be synthesized through a multistep process. The first step involves the synthesis of 4-methoxy-3-(2-methylbenzamido)benzenesulfonyl chloride by reacting 4-methoxy-3-(2-methylbenzamido)aniline with thionyl chloride. The second step involves the reaction of 4-methoxy-3-(2-methylbenzamido)benzenesulfonyl chloride with methyl 4-aminobenzoate in the presence of a base such as triethylamine. This reaction leads to the formation of MMMPB.
Applications De Recherche Scientifique
MMMPB has been studied for its potential applications in various fields such as medicine, agriculture, and environmental sciences. In medicine, MMMPB has been shown to have anti-inflammatory and anti-cancer properties. It has been studied as a potential drug candidate for the treatment of various types of cancer such as breast cancer, lung cancer, and prostate cancer. In agriculture, MMMPB has been studied as a potential herbicide due to its ability to inhibit the growth of certain weeds. In environmental sciences, MMMPB has been studied as a potential pollutant indicator due to its persistence in the environment.
Propriétés
IUPAC Name |
methyl 4-[[4-methoxy-3-[(2-methylbenzoyl)amino]phenyl]sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S/c1-15-6-4-5-7-19(15)22(26)24-20-14-18(12-13-21(20)30-2)32(28,29)25-17-10-8-16(9-11-17)23(27)31-3/h4-14,25H,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKNKSGJGLJPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B7708089.png)
